Anisate de sodium

Vue d'ensemble

Description

Sodium anisate is a naturally occurring compound found in many plants, including anise, fennel, and celery. It is a widely used food additive and flavoring agent, and has been used in traditional medicine for centuries. Sodium anisate has a variety of applications in scientific research, including as an antimicrobial, antioxidant, and antifungal agent.

Applications De Recherche Scientifique

Utilisation dans les produits cosmétiques comme conservateur

L'anisate de sodium est couramment utilisé comme conservateur dans les produits cosmétiques . Il joue un rôle crucial dans le maintien de l'équilibre du microbiote cutané, qui est la communauté de micro-organismes qui résident sur la peau .

Effet sur la microflore cutanée : La peau est peuplée de divers micro-organismes, tels que des bactéries, des virus, des levures, des champignons et des archées . L'équilibre de ces micro-organismes est essentiel pour maintenir une peau saine . Cependant, l'application de produits cosmétiques peut altérer cet équilibre . L'this compound, en tant que conservateur, peut affecter cette dynamique .

Impact sur les bactéries spécifiques : Une étude a étudié l'effet de l'this compound sur Propionibacterium acnes, Staphylococcus epidermidis et Staphylococcus aureus, qui sont des bactéries couramment présentes sur la peau . Les résultats ont montré que l'this compound peut inhiber la croissance de ces bactéries à des degrés divers .

Rôle dans la restauration de l'équilibre du microbiote : Certaines combinaisons de conservateurs, y compris l'this compound, se sont avérées efficaces pour rétablir un déséquilibre préexistant dans le microbiote cutané . Ces combinaisons ont modérément inhibé Propionibacterium acnes et fortement inhibé Staphylococcus aureus sans inhiber simultanément la croissance de Staphylococcus epidermidis .

Utilisation dans les produits topiques : Certaines combinaisons de conservateurs, y compris l'this compound, se sont avérées convenir à une utilisation dans des produits topiques pour la peau et le cuir chevelu . Ces combinaisons sont nécessaires pour préserver l'équilibre du microbiote .

Effet sur l'histone désacétylase 3 (HDAC3) : Certains des conservateurs testés, y compris l'this compound, ont également été trouvés pour augmenter l'expression de l'histone désacétylase 3 (HDAC3) . HDAC3 est une enzyme qui joue un rôle dans la régulation de l'expression des gènes .

Mécanisme D'action

Target of Action

Sodium anisate, a sodium salt of the plant metabolite p-anisic acid , primarily targets microorganisms present in cosmetic products . It exhibits excellent fungicidal activity , making it a potent antimicrobial agent. It is particularly effective against bacteria such as Propionibacterium acnes, Staphylococcus epidermidis, and Staphylococcus aureus .

Mode of Action

Sodium anisate acts by inhibiting the growth of bacteria and reducing the activity of microorganisms on the skin . It also exhibits antioxidant and anti-inflammatory properties , which help soothe irritated skin and protect cells from free radicals and oxidative stress .

Biochemical Pathways

Sodium anisate inhibits tyrosinase, an enzyme involved in the initial step of melanin synthesis . This action results in decreased melanin production, helping to combat hyperpigmentation and even out skin tone .

Pharmacokinetics

It is known that sodium anisate can be analyzed using reverse phase (rp) high-performance liquid chromatography (hplc) methods , suggesting that it may be possible to study its pharmacokinetic properties in more detail in the future.

Result of Action

The primary result of sodium anisate’s action is the preservation of cosmetic products . By inhibiting bacterial growth and reducing microorganism activity, sodium anisate helps prolong the shelf-life of these products . Additionally, its antioxidant and anti-inflammatory properties can soothe irritated skin and protect cells from oxidative stress . Its ability to inhibit tyrosinase and decrease melanin production can also help combat hyperpigmentation and even out skin tone .

Action Environment

The action of sodium anisate can be influenced by the environment in which it is used. For instance, the skin microbiota is in constant contact with the surrounding environment, which can alter its eubiotic state . The application of cosmetic products containing sodium anisate can alter the balance of the skin microbiota . This effect may be attributed to many factors, including the residual activity of the preservatives (like sodium anisate) on the skin .

Analyse Biochimique

Biochemical Properties

Sodium anisate plays a significant role in biochemical reactions, particularly in the cosmetic and pharmaceutical industries. It exhibits antibacterial properties by inhibiting the growth of bacteria such as Staphylococcus aureus and Propionibacterium acnes . Sodium anisate interacts with enzymes like tyrosinase, inhibiting its activity and thereby reducing melanin production . This interaction is crucial for its application in skin-lightening products.

Cellular Effects

Sodium anisate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . Sodium anisate can modulate gene expression by inhibiting histone deacetylase 3 (HDAC3), which plays a role in regulating inflammatory responses . Additionally, it impacts cellular metabolism by protecting cells from oxidative damage and maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, sodium anisate exerts its effects through several mechanisms. It binds to and inhibits the activity of tyrosinase, an enzyme involved in melanin synthesis . This inhibition leads to a decrease in melanin production, making sodium anisate effective in treating hyperpigmentation. Sodium anisate also interacts with bacterial cell membranes, disrupting their integrity and leading to bacterial cell death . Furthermore, it modulates gene expression by inhibiting HDAC3, which affects inflammatory pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium anisate have been observed to change over time. The compound is stable under various conditions, maintaining its antibacterial and antioxidant properties . Long-term studies have shown that sodium anisate can sustain its effects on cellular function, including its ability to inhibit bacterial growth and reduce oxidative stress . Its stability and efficacy can be influenced by factors such as pH and temperature .

Dosage Effects in Animal Models

The effects of sodium anisate vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as antibacterial activity and reduction of oxidative stress . At high doses, sodium anisate can cause adverse effects, including cytotoxicity and disruption of cellular homeostasis . Threshold effects have been observed, where the compound is effective up to a certain concentration, beyond which its efficacy diminishes and toxicity increases .

Metabolic Pathways

Sodium anisate is involved in several metabolic pathways. It interacts with enzymes such as tyrosinase and HDAC3, influencing metabolic flux and metabolite levels . The compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage . Sodium anisate also affects the metabolic pathways involved in melanin synthesis, reducing the production of melanin and preventing hyperpigmentation .

Transport and Distribution

Within cells and tissues, sodium anisate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Sodium anisate can accumulate in specific tissues, particularly the skin, where it exerts its antibacterial and antioxidant effects . Its distribution is influenced by factors such as pH and the presence of other compounds .

Subcellular Localization

Sodium anisate is localized in specific subcellular compartments, where it exerts its activity. It is primarily found in the cytoplasm and cell membranes, where it interacts with enzymes and other biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This subcellular localization is crucial for its effectiveness in inhibiting bacterial growth and reducing oxidative stress .

Propriétés

IUPAC Name |

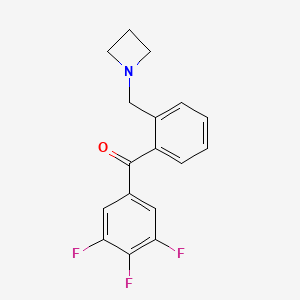

sodium;4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3.Na/c1-11-7-4-2-6(3-5-7)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETSDHMVQHOYPB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100-09-4 (Parent) | |

| Record name | Sodium anisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00201818 | |

| Record name | Sodium anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-45-8 | |

| Record name | Sodium anisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ANISATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9WFJ28MV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone](/img/structure/B1343388.png)

![3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluorobenzophenone](/img/structure/B1343389.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone](/img/structure/B1343390.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methoxy benzophenone](/img/structure/B1343405.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone](/img/structure/B1343406.png)

![Ethyl 7-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1343407.png)